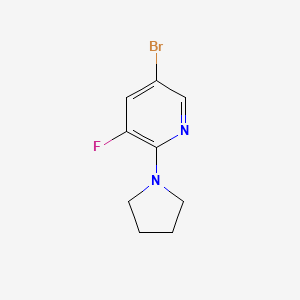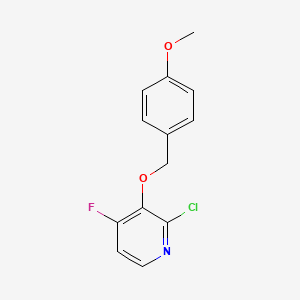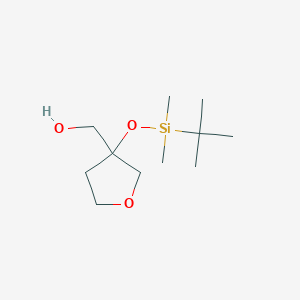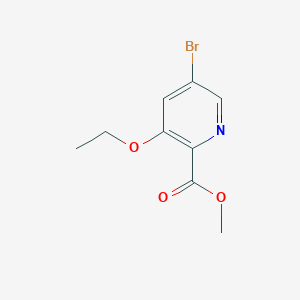
9H-Pyrido(3,4-b)indole, 1-(2-furyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Furyl)-pyrido(3,4-b)indole is a heterocyclic compound that features a fused ring system combining a pyridine ring, an indole ring, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Furyl)-pyrido(3,4-b)indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Cadogan cyclization method can be employed, where a nitrene intermediate is generated and subsequently cyclized to form the desired compound . Another method involves the electrophilic cyclization of 2-(2-furyl)aryl isothiocyanates under the influence of aluminum chloride .
Industrial Production Methods
Industrial production of 1-(2-Furyl)-pyrido(3,4-b)indole typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-(2-Furyl)-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-Furyl)-pyrido(3,4-b)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 1-(2-Furyl)-pyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Thieno[3,2-b]indole: Another fused heterocyclic compound with similar structural features and biological activities.
Oxadiazole derivatives: Compounds containing an oxadiazole ring fused with other heterocycles, exhibiting diverse chemical and biological properties.
Uniqueness
1-(2-Furyl)-pyrido(3,4-b)indole is unique due to its specific combination of a pyridine, indole, and furan ring system, which imparts distinct chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
50892-81-4 |
|---|---|
分子式 |
C15H10N2O |
分子量 |
234.25 g/mol |
IUPAC名 |
1-(furan-2-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H10N2O/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-9,17H |
InChIキー |
CNWBTQXHKWLFIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)



![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)





![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)

![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
